
3-Nitro-5-(trifluoromethyl)benzoic acid
Overview
Description
3-Nitro-5-(trifluoromethyl)benzoic acid is an organic compound with the chemical formula C8H4F3NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group (NO2) at the 3-position and a trifluoromethyl group (CF3) at the 5-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Reaction of 3-nitrobenzoic acid with trifluoromethyl magnesium bromide: This method involves the reaction of 3-nitrobenzoic acid with trifluoromethyl magnesium bromide (CF3MgBr) in an anhydrous ether solvent.
Reduction of 4-(dinitrophenyl)-2,3,4,5-tetrafluorobenzaldehyde: This method involves the initial formation of 4-(dinitrophenyl)-2,3,4,5-tetrafluorobenzaldehyde, followed by a reduction reaction to produce this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with appropriate safety measures.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3-amino-5-(trifluoromethyl)benzoic acid.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Major Products Formed:
3-Amino-5-(trifluoromethyl)benzoic acid: Formed through the reduction of the nitro group.
Various substituted derivatives: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Pharmaceutical Synthesis
3-Nitro-5-(trifluoromethyl)benzoic acid serves as an intermediate in the synthesis of several pharmaceutical compounds. Its high reactivity and versatility make it a valuable component in the development of new drugs, particularly in creating derivatives that exhibit biological activity.
Case Study: Anti-Tuberculosis Compounds
One notable application is in the synthesis of 1,3-benzothiazin-4-ones, which are emerging as promising candidates for anti-tuberculosis treatments. The compound is involved in the formation of benzamide derivatives that have shown potential against Mycobacterium tuberculosis. For instance, derivatives synthesized from this compound have demonstrated activity against various mycobacterial strains, indicating its importance in tuberculosis drug development .
Chemical Reactions and Synthesis Methodologies
The compound is frequently utilized as a reagent or reaction component in organic synthesis. It can participate in various chemical transformations, leading to the formation of more complex structures.
Synthesis Examples
- Methyl Esters : The conversion of this compound to methyl esters has been documented with high yields (up to 95%). This process typically involves refluxing the acid with methanol and sulfuric acid .
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic attack to form various derivatives. For example, when treated with thionyl chloride and ammonium thiocyanate, it can yield isothiocyanates that are further reacted with piperidine to produce benzothiazinone derivatives .
Material Science and Industrial Applications
Beyond pharmaceuticals, this compound has potential applications in material science. Its properties may be exploited in developing new materials with specific functionalities due to its trifluoromethyl group, which can impart unique characteristics such as increased lipophilicity and thermal stability.
Mechanism of Action
The mechanism of action of 3-nitro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Comparison: 3-Nitro-5-(trifluoromethyl)benzoic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in reduction and substitution reactions, compared to similar compounds that may only have one of these functional groups .
Biological Activity
3-Nitro-5-(trifluoromethyl)benzoic acid (NTFBA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of NTFBA, focusing on its antimicrobial, anticancer, and anti-mycobacterial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of both nitro () and trifluoromethyl () groups contributes to its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, while the nitro group can participate in redox reactions, making this compound a versatile candidate for drug development.
1. Antimicrobial Properties
Research indicates that NTFBA exhibits antimicrobial activity against various bacterial strains. In a study evaluating the efficacy of different benzoic acid derivatives, NTFBA demonstrated notable inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
2. Anticancer Activity
NTFBA has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression. For instance, one study reported that NTFBA treatment resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
3. Anti-mycobacterial Activity
The anti-mycobacterial activity of NTFBA has been explored, particularly in relation to Mycobacterium tuberculosis. A derivative of NTFBA was shown to exhibit potent activity against Mycobacterium smegmatis, a model organism for tuberculosis studies. The compound's mechanism involves interference with mycolic acid biosynthesis, a critical component of the mycobacterial cell wall .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of NTFBA against several pathogens. The results indicated that NTFBA had a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer treatment, NTFBA was tested on various human cancer cell lines. The findings revealed that at concentrations above 50 µM, NTFBA significantly reduced cell viability in MCF-7 cells by approximately 70% after 48 hours of exposure . This suggests that further exploration into its structure-activity relationship could yield more potent derivatives.
The biological activity of NTFBA is largely attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Nitro Group : Participates in redox reactions, potentially leading to cellular damage in pathogens.
- Hydrazide Formation : Related compounds have shown enhanced biological activities due to their ability to form hydrogen bonds with biological targets .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Nitrobenzoic Acid | Nitro group only | Moderate antimicrobial activity |
5-Trifluoromethylbenzoic Acid | Trifluoromethyl group only | Limited biological activity |
3-Nitro-5-(trifluoromethyl)benzohydrazide | Nitro + Trifluoromethyl + Hydrazide | Enhanced anticancer properties |
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 3-nitro-5-(trifluoromethyl)benzoic acid, and what critical parameters must be controlled?
The compound is typically synthesized via nitration and trifluoromethylation of benzoic acid derivatives. Critical parameters include reaction temperature (optimized between 80–120°C), stoichiometry of nitrating agents (e.g., nitric acid), and controlled addition of trifluoromethylating reagents to avoid over-substitution. Post-synthesis, purification via recrystallization in ethanol or DMF is essential to achieve ≥98% purity .
Q. How can researchers accurately determine the purity of this compound, and which analytical techniques are most effective?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantitative purity assessment. Complementary methods include:
- NMR spectroscopy : To confirm absence of positional isomers (e.g., distinguishing 3-nitro from 4-nitro derivatives) .
- Melting point analysis : Compare observed values (127–132°C) against literature data to detect impurities .
Q. What safety precautions are essential for handling this compound in the laboratory?
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Avoid inhalation of fine powders; work in a fume hood.
- Store in a cool, dry place away from oxidizers and bases to prevent hazardous reactions .
Q. What are the solubility characteristics of this compound, and how do they influence recrystallization?
The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol. Recrystallization is best achieved using ethanol/water mixtures (70:30 v/v) at 60°C, yielding high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points (e.g., 127–132°C vs. 128°C)?
Discrepancies may arise from polymorphic forms or impurities. Strategies include:
- Differential Scanning Calorimetry (DSC) : To identify polymorph transitions.
- Thermogravimetric Analysis (TGA) : Rule out solvent retention.
- Standardize heating rates (1–2°C/min) during melting point determination .
Q. How do the electron-withdrawing nitro and trifluoromethyl groups influence reactivity in nucleophilic substitutions?
The meta-directing nitro and trifluoromethyl groups deactivate the aromatic ring, reducing electrophilic substitution rates. However, they enhance acidity of the carboxylic acid (pKa ≈ 1.5–2.0), making it reactive in esterification or amidation reactions. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .
Q. What challenges arise when synthesizing derivatives, and how can protecting groups mitigate these issues?
Introducing substituents to the aromatic ring is challenging due to steric and electronic effects. Strategies include:
- Protecting the carboxylic acid : Use methyl esters to prevent side reactions during nitration .
- Directed ortho-metalation : Employ lithium bases to selectively functionalize positions adjacent to electron-withdrawing groups .
Q. How can spectroscopic techniques distinguish positional isomers or by-products?
- ¹H NMR : The nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., para-substitution shows singlet, meta-substitution shows doublets) .
- IR spectroscopy : The asymmetric stretching of NO₂ (~1530 cm⁻¹) and CF₃ (~1150 cm⁻¹) confirm substitution patterns .
Q. What methodologies optimize by-product analysis during synthesis?
- LC-MS : Identify low-concentration by-products (e.g., di-nitrated derivatives).
- Preparative TLC : Separate intermediates using silica gel with hexane/ethyl acetate (3:1) as the mobile phase .
Q. What storage conditions maximize compound stability?
Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Degradation is accelerated by moisture (hydrolysis of CF₃ group) and light (nitro group photoreduction). Periodic purity checks via HPLC are advised .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCLHXGXGFBBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346941 | |
Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-80-3 | |
Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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